2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane
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Overview
Description
Preparation Methods
The synthesis of 2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane typically involves the reaction of 4-nitrophenol with formaldehyde and ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.
Scientific Research Applications
2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The dioxolane ring provides stability and specificity to the compound, allowing it to selectively target certain pathways .
Comparison with Similar Compounds
2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane can be compared with other similar compounds, such as:
2-(4-Nitrophenyl)-1,3-dioxolane: Similar structure but lacks the phenoxymethyl group.
4-Nitrophenylmethanol: Contains the nitro group and phenoxymethyl group but lacks the dioxolane ring.
2-(4-Aminophenoxymethyl)-[1,3]dioxolane: Similar structure but with an amino group instead of a nitro group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-[(4-nitrophenoxy)methyl]-1,3-dioxolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c12-11(13)8-1-3-9(4-2-8)16-7-10-14-5-6-15-10/h1-4,10H,5-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFGUJLPTYOQKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)COC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40590071 |
Source
|
Record name | 2-[(4-Nitrophenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179246-35-6 |
Source
|
Record name | 2-[(4-Nitrophenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40590071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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